N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2640896-98-4
VCID: VC11852206
InChI: InChI=1S/C14H21N3O2S/c18-20(19,14-6-7-14)16-13-5-3-9-17(11-13)10-12-4-1-2-8-15-12/h1-2,4,8,13-14,16H,3,5-7,9-11H2
SMILES: C1CC(CN(C1)CC2=CC=CC=N2)NS(=O)(=O)C3CC3
Molecular Formula: C14H21N3O2S
Molecular Weight: 295.40 g/mol

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

CAS No.: 2640896-98-4

Cat. No.: VC11852206

Molecular Formula: C14H21N3O2S

Molecular Weight: 295.40 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide - 2640896-98-4

Specification

CAS No. 2640896-98-4
Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
IUPAC Name N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C14H21N3O2S/c18-20(19,14-6-7-14)16-13-5-3-9-17(11-13)10-12-4-1-2-8-15-12/h1-2,4,8,13-14,16H,3,5-7,9-11H2
Standard InChI Key UNFNZWLHYWMABN-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=N2)NS(=O)(=O)C3CC3
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=N2)NS(=O)(=O)C3CC3

Introduction

Synthesis Methods

The synthesis of sulfonamides typically involves the reaction of a sulfonic acid with an amine. For N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, a potential synthesis route could involve:

  • Preparation of the Cyclopropane Sulfonic Acid: This might involve the oxidation of a cyclopropane derivative to form the sulfonic acid.

  • Coupling with the Piperidine-Pyridine Moiety: The sulfonic acid would then be reacted with the piperidine derivative containing the pyridine ring.

Pharmacological Applications

Sulfonamides have been explored for various biological activities, including:

  • Antibacterial Activity: Historically, sulfonamides were used as antibiotics by inhibiting folic acid synthesis in bacteria.

  • Antiviral and Anti-Inflammatory Effects: Some sulfonamides have shown potential in treating viral infections and reducing inflammation.

Given the structural complexity of N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, it may exhibit unique biological properties, potentially acting as a kinase inhibitor or modulating other enzymatic activities, similar to other sulfonamide derivatives .

Research Findings and Future Directions

While specific research findings on N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide are not available, studies on related compounds suggest that sulfonamides can be effective in modulating protein kinase activity and may have applications in treating diseases such as osteoarthritis or rheumatism . Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies.

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